molecular formula C11H20O2 B13774716 (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one

(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one

Cat. No.: B13774716
M. Wt: 184.27 g/mol
InChI Key: SOZFXLUMSLXZFW-FPLPWBNLSA-N
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Description

(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a hydroxyl group and a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 5-oxo-2,2,6,6-tetramethyl-4-hepten-3-one.

    Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.

    Substitution: Formation of 5-chloro-2,2,6,6-tetramethyl-4-hepten-3-one.

Scientific Research Applications

(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one: Similar structure but with the double bond in the E-configuration.

    2,2,6,6-Tetramethyl-4-heptanone: Lacks the double bond and hydroxyl group.

    5-Hydroxy-2,2,6,6-tetramethylheptane: Saturated analog without the double bond.

Uniqueness

(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its Z-configuration and hydroxyl group make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3/b8-7-

InChI Key

SOZFXLUMSLXZFW-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O

Origin of Product

United States

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